molecular formula C13H26N2O B13446136 n-[3-(Morpholin-4-yl)propyl]cyclohexanamine

n-[3-(Morpholin-4-yl)propyl]cyclohexanamine

Cat. No.: B13446136
M. Wt: 226.36 g/mol
InChI Key: ACRBCUUGDPGLEQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Morpholin-4-yl)propyl]cyclohexanamine typically involves the reaction of cyclohexanamine with 3-chloropropylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Morpholin-4-yl)propyl]cyclohexanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(Morpholin-4-yl)propyl]cyclohexanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Morpholin-4-yl)propyl]cyclopentanamine
  • 4-Methyl-N-[3-(4-morpholinyl)propyl]cyclohexanamine
  • N-[3-(Morpholin-4-yl)propyl]cyclohexanamine derivatives

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a cyclohexane ring and a morpholine ring. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C13H26N2O

Molecular Weight

226.36 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)cyclohexanamine

InChI

InChI=1S/C13H26N2O/c1-2-5-13(6-3-1)14-7-4-8-15-9-11-16-12-10-15/h13-14H,1-12H2

InChI Key

ACRBCUUGDPGLEQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCCCN2CCOCC2

Origin of Product

United States

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